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Dbco-(peg2-VC-pab-mmae)2

Cat. No.: B12429845
M. Wt: 2835.5 g/mol
InChI Key: VVUBUMFIIJDYES-VRRJACBRSA-N
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Description

Evolution of Bioorthogonal Chemistry in Targeted Delivery Systems

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.govacs.org This field has been instrumental in the advancement of targeted delivery systems, offering a versatile toolkit for the precise construction and modification of biomolecules. pcbiochemres.comhep.com.cn

The evolution of bioorthogonal chemistry has been marked by the development of increasingly rapid and biocompatible reactions. Early methods often relied on catalysts that exhibited toxicity in biological environments. bionordika.no A significant breakthrough was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a "click chemistry" reaction that proceeds efficiently without the need for a toxic copper catalyst. creativepegworks.com This reaction involves the use of a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO), which readily reacts with an azide (B81097) to form a stable triazole linkage. broadpharm.com

The application of bioorthogonal chemistry in targeted delivery has several advantages. It allows for the precise, site-specific attachment of payloads to targeting molecules, which can lead to more homogeneous and well-defined conjugates. chemrxiv.orgacs.org This precision is crucial for optimizing the efficacy and safety of the therapeutic agent. hep.com.cn Furthermore, bioorthogonal reactions can be used in a "pre-targeting" approach, where the targeting molecule is administered first, followed by the payload, which then "clicks" to the targeting molecule at the desired site in the body. This strategy can improve the pharmacokinetic profile of the drug and reduce systemic exposure to the toxic payload. rsc.org

Principles of Multi-Component Conjugate Design for Selective Biological Engagement

The design of a multi-component conjugate like an ADC is a modular process where each component is selected to fulfill a specific function. biochempeg.comoup.compitt.edu The goal is to create a synergistic system that can selectively engage with target cells and deliver its therapeutic payload effectively. drugdiscoveryandbiotech.comnih.gov

The key principles of multi-component conjugate design include:

Target Selection: The chosen target, typically a cell surface antigen, should be highly and specifically expressed on diseased cells compared to healthy tissues. biochempeg.comnih.gov

Targeting Moiety: This is often a monoclonal antibody (mAb) that recognizes and binds to the target antigen with high affinity and specificity. drugdiscoveryandbiotech.comnih.gov The use of humanized or fully human antibodies helps to minimize immunogenicity. biochempeg.com

Payload: The payload is a highly potent cytotoxic agent that is too toxic to be administered systemically on its own. nih.gov The choice of payload depends on its mechanism of action and potency. nih.gov

Linker: The linker is a critical component that connects the payload to the targeting moiety. njbio.commedchemexpress.com An ideal linker should be stable in the bloodstream to prevent premature release of the payload, but readily cleavable within the target cell to release the active drug. medchemexpress.comnih.gov Linkers can be designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of cancer cells, or by changes in the microenvironment, such as pH. njbio.comnih.gov Some linkers are "non-cleavable," meaning the payload is released upon degradation of the antibody itself. nih.govnjbio.com

Conceptual Framework of Dbco-(peg2-VC-pab-mmae)2 within Contemporary Research Paradigms

The compound This compound is a drug-linker conjugate designed for use in the construction of ADCs. medchemexpress.combiocompare.commedchemexpress.com It embodies the principles of advanced bioconjugate design and leverages the tools of bioorthogonal chemistry.

The conceptual framework of this molecule can be broken down as follows:

Dbco (Dibenzocyclooctyne): This is the bioorthogonal "handle" of the molecule. The strained alkyne in the DBCO ring allows for a highly selective and rapid reaction with an azide-modified targeting molecule (e.g., an antibody) via SPAAC. creativepegworks.combroadpharm.com This copper-free click chemistry ensures a stable and precise conjugation without the toxicity associated with copper catalysts. bionordika.no

peg2 (Polyethylene Glycol, 2 units): The short polyethylene (B3416737) glycol spacer is included to enhance the solubility and hydrophilicity of the conjugate. broadpharm.com This can improve the pharmacokinetic properties of the resulting ADC and prevent aggregation. njbio.com

VC-pab (Valine-Citrulline-p-aminobenzylcarbamate): This is a cleavable linker system. nih.gov The dipeptide sequence, valine-citrulline, is specifically designed to be recognized and cleaved by cathepsin B, an enzyme that is highly active within the lysosomes of tumor cells. nih.govcellmosaic.com Following cleavage of the citrulline, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active payload. nih.gov This linker is designed to be stable in the systemic circulation and to release the drug only after internalization into the target cell. cellmosaic.comacs.org

mmae (Monomethyl Auristatin E): This is the potent cytotoxic payload. wikipedia.org MMAE is a synthetic antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. nih.govdimabio.com Due to its high toxicity, it is not suitable for use as a standalone drug but is highly effective when delivered specifically to cancer cells via an ADC. wikipedia.org The "(... )2" in the chemical name indicates that two of these PEG-linker-payload units are attached to the central DBCO core. medchemexpress.combiocompare.com

In essence, This compound represents a sophisticated payload-linker system ready for conjugation to a targeting vehicle. It is a prime example of how modular design and bioorthogonal chemistry are being employed to create the next generation of targeted therapeutics. nih.govrsc.org

Compound Information

Compound Name
This compound
Dibenzocyclooctyne (Dbco)
Polyethylene glycol (PEG)
Valine-Citrulline (VC)
p-aminobenzyl alcohol (pab)
Monomethyl auristatin E (MMAE)
N-ethylmaleimide
Glutathione
Trastuzumab
Doxorubicin
Methotrexate
Brentuximab vedotin
Tisotumab vedotin
Ado-trastuzumab emtansine
Gemtuzumab ozogamicin

Chemical and Physical Properties of this compound

PropertyValue
CAS Number2259318-55-1 glpbio.compharmaffiliates.com
Molecular FormulaC149H224N22O32 biocompare.comglpbio.com
Molecular Weight2835.5 g/mol biocompare.comglpbio.com
SolubilitySoluble in DMSO labsolu.ca
StorageStore at -20°C labsolu.ca
AppearanceSolid pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C149H224N22O32 B12429845 Dbco-(peg2-VC-pab-mmae)2

Properties

Molecular Formula

C149H224N22O32

Molecular Weight

2835.5 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1

InChI Key

VVUBUMFIIJDYES-VRRJACBRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N5CCC[C@H]5[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97

Origin of Product

United States

Synthetic Methodologies and Strategic Considerations for Dbco Peg2 Vc Pab Mmae 2 Construct

Synthesis of Dibenzo[b,f]azacyclooctyne (DBCO) Derivatives for Bioorthogonal Conjugation

The DBCO moiety is a cornerstone of this construct, enabling copper-free click chemistry for bioorthogonal conjugation to azide-modified biomolecules. creativepegworks.com Its synthesis is a multi-step process that begins with commercially available starting materials. The strained cyclooctyne (B158145) ring is the key feature of DBCO, providing the driving force for the [3+2] cycloaddition with azides. acs.org For integration into the larger linker-payload system, DBCO is typically functionalized with a reactive handle, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, to facilitate coupling with the subsequent PEG spacer. acs.orgmedchemexpress.com The synthesis of these derivatives often involves the protection of functional groups, followed by the formation of the cyclooctyne ring and subsequent deprotection and activation. mdpi.com

DBCO Derivative Functional Group Application
DBCO-acidCarboxylic acidAmide bond formation with amine-functionalized molecules. medchemexpress.com
DBCO-NHS esterN-hydroxysuccinimide esterReaction with primary amines to form stable amide bonds. medchemexpress.com
DBCO-amineAmineAmide bond formation with carboxylic acid-functionalized molecules. medchemexpress.com
DBCO-maleimideMaleimideReaction with thiols, typically on proteins. medchemexpress.com

Preparation of Polyethylene (B3416737) Glycol (PEG) Spacers and their Functionalization

Polyethylene glycol (PEG) spacers are incorporated into ADC linkers to enhance solubility, reduce aggregation, and improve pharmacokinetic properties. biosyn.comworldscientific.comeuropeanpharmaceuticalreview.com For the Dbco-(peg2-VC-pab-mmae)2 construct, a discrete PEG2 spacer is utilized. The synthesis of functionalized PEG spacers typically involves the use of commercially available PEG oligomers with defined chain lengths. These are then modified to introduce reactive functional groups at either end, such as an amine and a carboxylic acid, to enable sequential coupling to the DBCO moiety and the VC linker. Site-specific PEGylation strategies are often employed to ensure homogeneity of the final product. biosyn.commdpi.com

Construction of Valine-Citrulline (VC) Protease-Cleavable Linker Scaffolds

The valine-citrulline (VC) dipeptide is a critical component of the linker, designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, within the target cancer cell. nih.govnih.gov This enzymatic cleavage is essential for the release of the cytotoxic payload. tcichemicals.comcreativebiolabs.net The synthesis of the VC dipeptide is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. nih.govnih.gov The synthesis often involves the use of protected amino acids, such as Fmoc-Val-OH and Fmoc-Cit-OH, which are sequentially coupled using activating agents like HATU or HBTU. nih.gov The diastereoselectivity of the synthesis is crucial to ensure the correct stereochemistry for efficient enzymatic recognition and cleavage. nih.gov

Elaboration of p-Aminobenzyloxycarbonyl (PAB) Self-Immolative Spacers

The p-aminobenzyloxycarbonyl (PAB) group serves as a self-immolative spacer. nih.govresearchgate.net Following the enzymatic cleavage of the VC linker, the PAB group undergoes a 1,6-elimination reaction, which leads to the release of the MMAE payload in its unmodified, active form. creativebiolabs.netmdpi.com The synthesis of the PAB spacer involves the functionalization of p-aminobenzyl alcohol. The amino group is typically protected before the hydroxyl group is activated for coupling to the MMAE payload, often via a carbamate (B1207046) linkage. The protecting group is then removed to allow for the subsequent coupling to the VC dipeptide.

Integration Strategies for Monomethyl Auristatin E (MMAE) Payload Incorporation

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization. nih.govjst.go.jp Its high cytotoxicity necessitates its targeted delivery to cancer cells. mdpi.comnih.gov The integration of MMAE into the linker system is a critical step. MMAE is typically coupled to the PAB spacer through a carbamate bond. This reaction is often performed in solution phase, and careful control of reaction conditions is necessary to ensure high yields and prevent side reactions. The hydrophobic nature of MMAE can present challenges in terms of solubility and aggregation during the synthesis and purification of the conjugate. mdpi.com

Stepwise Assembly and Purification Techniques for the Complete Conjugate Architecture

The final assembly of this compound involves the stepwise coupling of the individually synthesized and purified building blocks. A common strategy involves the coupling of the VC-PAB-MMAE fragment, followed by its conjugation to the DBCO-PEG2 spacer. Each coupling step is followed by rigorous purification to remove unreacted starting materials and side products.

The purification of the final conjugate and its intermediates is a significant challenge due to the complexity and potential for heterogeneity of the molecule. nih.gov A variety of chromatographic techniques are employed, including:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity. It is widely used for the purification of the final conjugate and its intermediates.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing aggregates and smaller impurities.

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for purifying ADCs and can separate species with different drug-to-antibody ratios (DARs). creative-biolabs.com

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge and can be used to remove charged impurities. nih.gov

Tangential Flow Filtration (TFF): TFF is a membrane-based technique used for buffer exchange and the removal of small molecule impurities.

The combination of these techniques is often necessary to achieve the high purity required for therapeutic applications. mdpi.com

Purification Technique Principle of Separation Application in ADC Synthesis
RP-HPLCHydrophobicityPurification of linker-payloads and final conjugates.
SECSizeRemoval of aggregates and small molecule impurities.
HICHydrophobicitySeparation of species with different DARs. creative-biolabs.com
IEXChargeRemoval of charged impurities. nih.gov
TFFSizeBuffer exchange and removal of small molecules.

Optimization of Reaction Conditions and Yields in Complex Bioconjugate Synthesis

The successful synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) utilizing the this compound construct, is critically dependent on the meticulous optimization of reaction conditions. The primary goal of this optimization is to maximize the yield of the desired conjugate while ensuring high purity, homogeneity, and preservation of the biomolecule's integrity and function. Key quality attributes, such as the drug-to-antibody ratio (DAR) in ADCs, are directly influenced by these parameters. explorationpub.com The synthesis process typically involves the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, where the dibenzocyclooctyne (DBCO) group of the drug-linker construct reacts with an azide-modified biomolecule. nih.govmedchemexpress.com

Systematic approaches, such as the Design of Experiment (DoE) methodology, are increasingly employed to efficiently explore the multidimensional space of reaction parameters. mt.com DoE allows for the simultaneous investigation of multiple factors, leading to a comprehensive understanding of their effects and interactions, which helps in identifying a robust operating range for the conjugation reaction. mt.com Critical process parameters that require careful optimization include stoichiometry, temperature, pH, reaction time, and the solvent system. mt.comtutorchase.com

Stoichiometry and Reagent Concentration

The molar ratio of the this compound construct to the target biomolecule is a primary determinant of the final product's characteristics, particularly the DAR. An excess of the drug-linker is generally used to drive the reaction towards completion and achieve a higher DAR. However, an excessive amount can lead to increased aggregation and challenges in downstream purification. adcreview.com For instance, in a chemo-enzymatic approach to generate an ADC, the azide-modified antibody was incubated with a 2-molar equivalent of a DBCO-containing MMAE derivative per azide (B81097) group to yield the desired product. nih.gov The concentration of reactants also plays a significant role; higher concentrations can increase the reaction rate but may also promote aggregation of hydrophobic drug-linker constructs. tutorchase.com

Table 1: Impact of Stoichiometry on Bioconjugation Outcomes

Molar Ratio (Linker:Biomolecule) Expected DAR Potential Issues Mitigation Strategy
Low (e.g., 2:1) Low Incomplete reaction, low yield Increase reaction time or temperature
Moderate (e.g., 5:1) Moderate Balanced yield and purity Standard purification protocols

Temperature

Temperature influences the reaction kinetics, with higher temperatures generally leading to faster reaction rates. tutorchase.com However, for protein-based bioconjugates, maintaining the structural integrity of the antibody is paramount, which restricts the usable temperature range. Most bioconjugation reactions are performed at ambient or reduced temperatures to prevent protein degradation. kbdna.com Research has shown that temperature can be strategically manipulated to control the extent of conjugation. For example, to achieve a lower DAR of approximately 1.9 for a trastuzumab-MMAE conjugate, a mild reduction and conjugation temperature of 4°C was employed, in contrast to higher temperatures used to obtain a DAR of 4.0. explorationpub.com For the synthesis of a related DBCO-PEG4-VC-PAB-MMAE construct, the reaction was conducted at room temperature for over 40 hours. rsc.org

Table 2: Effect of Temperature on Conjugation Reaction

Temperature Reaction Rate Biomolecule Stability Typical Application
4°C Slow High Achieving lower DAR, sensitive biomolecules explorationpub.com
Room Temperature (~25°C) Moderate Generally High Standard protocol for many SPAAC reactions rsc.org

pH and Buffer System

Reaction Time

The duration of the reaction is optimized to ensure maximum conversion without causing product degradation or increasing undesirable side products. biotage.com Reaction progress is typically monitored using analytical techniques like hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org For SPAAC reactions involving DBCO linkers, incubation times can range from a few hours to overnight. nih.govrsc.org In one specific protocol for synthesizing a DBCO-PEG-vc-PAB-MMAE ADC, the conjugation step was performed overnight at room temperature. nih.gov Another synthesis of a similar drug-linker involved stirring at room temperature for over 40 hours to ensure completion. rsc.org Extending reaction times can sometimes improve conversion and yield, but this must be balanced against the stability of the bioconjugate, as some constructs are noted to be unstable in solution. rsc.orginvivochem.net

Solvent System

The solvent system must maintain the solubility of both the hydrophilic biomolecule and the often hydrophobic drug-linker construct. adcreview.com Aqueous buffers are standard, but the inclusion of organic co-solvents is a common strategy to improve the solubility of the drug-linker and enhance reaction efficiency. nih.gov Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used as co-solvents in small percentages. For example, the synthesis of a DBCO-PEG4-COOH linker with an NH2-VC-PAB-MMAE payload was conducted in pure DMF. rsc.org The addition of organic solvents can significantly improve yields compared to reactions run in strictly aqueous solutions. nih.gov Careful optimization is required, as high concentrations of organic solvents can lead to the denaturation of protein biomolecules.

Table 3: Summary of Optimized Conditions from Research Findings

Parameter Condition Context/Compound Reference
Molar Ratio 2 equivalents of linker per azide Chemo-enzymatic ADC synthesis nih.gov
Temperature Room Temperature DBCO-PEG-vc-PAB-MMAE conjugation nih.gov
Temperature 4°C Synthesis of low DAR ADC explorationpub.com
pH 7.4 (in PBS) SPAAC reaction for ADC formation nih.gov
Reaction Time Overnight SPAAC reaction for ADC formation nih.gov
Reaction Time >40 hours Synthesis of DBCO-PEG4-VC-PAB-MMAE rsc.org

| Solvent | DMF | Synthesis of DBCO-PEG4-VC-PAB-MMAE | rsc.org |

Advanced Analytical Techniques in Bioconjugate Research and Characterization

Spectroscopic Characterization Methods for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Advanced NMR Applications)

Structural confirmation is the foundational step in the analysis of any new chemical entity, including complex drug-linkers like Dbco-(peg2-VC-pab-mmae)2. High-resolution mass spectrometry (HR-MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

High-Resolution Mass Spectrometry (HR-MS): HR-MS, often coupled with liquid chromatography (LC-MS), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental composition and confirmation of the molecular weight, distinguishing the target compound from potential impurities with high confidence. For this compound, HR-MS is used to verify its molecular formula, C₁₄₉H₂₂₄N₂₂O₃₂. immunomart.org The exceptional mass accuracy of techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry allows for the unambiguous confirmation of the compound's identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₄₉H₂₂₄N₂₂O₃₂
Theoretical Monoisotopic Mass (Da)2834.6893
Observed Mass (Da) [M+H]⁺Consistent with theoretical value within ppm tolerance
TechniqueElectrospray Ionization (ESI)

For a molecule of this complexity, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within individual spin systems, helping to piece together the structure of the peptide and amino acid components (valine, citrulline, MMAE).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the disparate structural units, such as linking the PAB spacer to the MMAE payload and the VC peptide to the PAB group.

Together, these advanced NMR experiments provide a detailed structural map, confirming that the components are linked in the correct sequence as intended by the synthesis design.

Chromatographic Assessment of Conjugate Purity and Integrity (e.g., Size Exclusion Chromatography, Reversed-Phase HPLC, Hydrophobic Interaction Chromatography)

Chromatographic methods are paramount for assessing the purity of the this compound reagent itself and for characterizing the integrity and heterogeneity of the final bioconjugate after its reaction with a target molecule (e.g., an antibody).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a primary tool for determining the purity of the drug-linker construct. The method separates compounds based on their hydrophobicity. For this compound, a C18 column is typically used with a gradient of water and an organic solvent (like acetonitrile), often with an acid modifier such as trifluoroacetic acid (TFA). nih.gov This technique is highly effective at separating the final product from starting materials, synthetic intermediates, and degradation products. Purity levels for this reagent are commonly reported to be above 98-99%. medchemexpress.comfujifilm.com

Table 2: Typical RP-HPLC Conditions for Drug-Linker Purity Analysis
ParameterCondition
ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate0.4 mL/min
DetectionUV Absorbance at 280 nm & 248 nm
Temperature70°C

Hydrophobic Interaction Chromatography (HIC): After conjugation to a protein, HIC becomes a critical tool for characterizing the product. HIC separates molecules based on differences in surface hydrophobicity under non-denaturing aqueous conditions. Since each conjugated this compound molecule adds significant hydrophobicity, HIC can resolve species with different numbers of attached linkers. nih.gov This allows for the assessment of conjugation efficiency and provides a profile of the drug-to-antibody ratio (DAR) distribution in the final product. researchgate.net

Size Exclusion Chromatography (SEC): SEC is used to assess the integrity and aggregation state of the final bioconjugate. The technique separates molecules based on their hydrodynamic radius. It is primarily used to quantify the presence of high-molecular-weight species (aggregates) or fragments that may have formed during the conjugation or purification process. nih.gov Maintaining a low level of aggregation is critical for the quality of therapeutic biologics.

Biophysical Techniques for Studying Conjugate Stability and Conformational Dynamics in Research Media

The act of conjugating a drug-linker to a biomolecule can impact its stability and conformation. It is noted that the this compound compound itself is unstable in solution and should be freshly prepared for conjugation reactions. medchemexpress.comimmunomart.orginvivochem.net Biophysical techniques are employed to study these effects on the resulting bioconjugate in relevant research media.

Differential Scanning Calorimetry (DSC): DSC is a key technique for measuring the thermal stability of a protein or bioconjugate. It determines the melting temperature (Tm), which is the temperature at which the protein unfolds. Studies on MMAE-based ADCs have shown that increasing the drug load tends to decrease the Tm, indicating a reduction in thermal stability. explorationpub.com This is attributed to the disruption of the protein's native structure by the hydrophobic drug-linker. Comparing the Tm of the unconjugated biomolecule to that of the conjugate provides a quantitative measure of the impact of conjugation on stability.

Table 3: Illustrative DSC Data on Conjugate Thermal Stability
SamplePayload-to-Conjugate Ratio (P/C)Melting Temperature (Tm)
Unconjugated Antibody072.1°C
Antibody-Dbco-(peg2-VC-pab-mmae)2 Conjugate4 (2 linkers)70.5°C
Antibody-Dbco-(peg2-VC-pab-mmae)2 Conjugate8 (4 linkers)68.9°C

Other techniques such as Dynamic Light Scattering (DLS) can be used to monitor for the formation of aggregates over time under different storage conditions, while Circular Dichroism (CD) spectroscopy can be used to detect changes in the secondary and tertiary structure of the protein upon conjugation.

Quantitative Determination of Payload to Conjugate Ratio (P/C) in Multi-Payload Systems

For a multi-payload system like this compound, which carries two MMAE molecules per linker, accurately determining the average number of payloads per conjugate (P/C) is essential. Because each conjugation event attaches two payloads, the final P/C value will be an even integer multiple of the number of attached linkers.

Chromatography-Based Methods (HIC and RP-HPLC): As mentioned, HIC is a powerful method for determining the P/C distribution. researchgate.net It separates the unconjugated antibody from conjugates with 2, 4, 6, 8, etc., payloads (corresponding to 1, 2, 3, 4 linkers). By integrating the areas of the corresponding peaks in the chromatogram, a weighted average P/C can be calculated. RP-HPLC can also be used under denaturing conditions to separate the light and heavy chains of an antibody, allowing for quantification of the payload distribution on each chain. researchgate.net

Mass Spectrometry-Based Methods: LC-MS analysis of the intact bioconjugate provides the most direct and accurate measurement of the P/C. By deconvoluting the mass spectrum, the precise molecular weights of the different conjugated species can be determined. The mass difference between the unconjugated biomolecule and the conjugated species reveals the exact number of drug-linkers attached, and thus the P/C.

Another advanced approach involves enzymatic cleavage of the linker. For ADCs with the VC linker, enzymes such as cathepsin B or papain can be used to selectively cleave the linker and release the PAB-MMAE payload. nih.govresearchgate.netresearchgate.net The released payload can then be accurately quantified using a sensitive technique like LC-MS/MS. This value, when compared to the total protein concentration, provides a robust measurement of the average P/C.

Table 4: Example P/C Calculation from HIC Peak Area
Species (Linker Count)Payload Count (P)Relative Peak Area (%)Contribution to P/C (P x Area)
Unconjugated (0)05.0%0.00
1 Linker215.0%0.30
2 Linkers445.0%1.80
3 Linkers630.0%1.80
4 Linkers85.0%0.40
Total / Average P/C 100.0% 4.30

Mechanistic Investigations of Payload Release and Intracellular Activity

Enzymatic Cleavage Kinetics of the Valine-Citrulline Linker by Lysosomal Proteases (e.g., Cathepsin B)

The specificity of drug release from ADCs utilizing the valine-citrulline (VC) linker is primarily attributed to the enzymatic activity of lysosomal proteases, which are often upregulated in tumor cells. nih.govpreprints.org Cathepsin B, a cysteine protease highly active in the acidic environment of lysosomes, is a key enzyme responsible for cleaving the amide bond between the citrulline and the p-aminobenzyloxycarbonyl (PABC) spacer of the linker. nih.goviris-biotech.de

The cleavage of the VC linker is a critical rate-determining step for the release of the active monomethyl auristatin E (MMAE) payload. Studies on model substrates have shown that the VC dipeptide is an efficient substrate for Cathepsin B. For instance, in one study, the complete release of MMAE from a VC-containing conjugate was observed within approximately 20 minutes of incubation with Cathepsin B. mdpi.com In contrast, the conjugate remained stable in the absence of the enzyme. mdpi.com

Dipeptide LinkerEnzymeRelative Release RateReference
Val-CitCathepsin BBaseline researchgate.net
Phe-LysCathepsin B~30-fold faster than Val-Cit researchgate.net
Val-AlaCathepsin BApproximately half the rate of Val-Cit medchemexpress.com

It is noteworthy that the stability of the VC linker can differ across species. In preclinical mouse models, the linker is susceptible to cleavage by carboxylesterase 1C (Ces1c) in the plasma, which can lead to premature drug release. nih.gov This highlights the importance of selecting appropriate preclinical models for evaluating ADCs with this type of linker.

Self-Immolation Mechanism of the p-Aminobenzyloxycarbonyl Spacer and Subsequent Payload Decoupling

Following the enzymatic cleavage of the valine-citrulline linker, the p-aminobenzyloxycarbonyl (PABC) spacer undergoes a rapid, spontaneous self-immolation process to release the MMAE payload. otago.ac.nznih.gov This process is a key feature of the linker's design, as it ensures that the payload is released in its unmodified, fully active form. nih.gov

The self-immolation is initiated by the unmasking of the aniline (B41778) nitrogen of the PABC group after the dipeptide is cleaved off. This triggers a cascade of electronic rearrangements within the PABC moiety, leading to a 1,6-elimination reaction. otago.ac.nzresearchgate.net This elimination results in the formation of an unstable azaquinone methide intermediate and the release of carbon dioxide, ultimately liberating the MMAE payload. unimi.it The rapidity of this self-immolation is crucial for the efficient delivery of the cytotoxic agent to its intracellular target. frontiersin.org

The rate of this self-immolation can be influenced by the electronic properties of the PABC spacer. For example, modifications to the aromatic ring of the PABC can alter the kinetics of the elimination reaction. nih.gov However, the standard PABC spacer is designed for rapid and efficient payload release following the enzymatic trigger. nih.gov

Intracellular Trafficking and Compartmentalization Dynamics of the Conjugate in Research Models

The journey of an ADC, such as one employing the Dbco-(peg2-VC-pab-mmae)2 linker-payload, from the cell surface to the site of payload release is a complex process involving several cellular transport mechanisms. nih.govresearchgate.netnih.gov The process begins with the binding of the antibody component of the ADC to its target antigen on the surface of a cancer cell.

Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. nih.gov This process involves the formation of vesicles that transport the ADC into the cell. The most common pathway for ADC internalization is clathrin-mediated endocytosis. Once inside the cell, the ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally to lysosomes. nih.gov

The acidic environment and high concentration of proteases within the lysosomes provide the ideal conditions for the cleavage of the VC linker and subsequent release of the MMAE payload. Confocal microscopy is a valuable tool for visualizing the intracellular trafficking and lysosomal localization of ADCs. adcreview.comadcreview.comnih.gov Studies using fluorescently labeled ADCs have confirmed their accumulation in lysosomes, which is a prerequisite for the action of linker-payloads that rely on lysosomal enzymes for activation. adcreview.com The dibenzocyclooctyne (DBCO) group in the linker is a key component for "click chemistry," a type of bioorthogonal reaction that allows for the precise and stable attachment of the linker-payload to the antibody without affecting its binding capabilities. nih.govlumiprobe.comalphathera.com

Elucidation of Monomethyl Auristatin E (MMAE) Mechanism of Cytotoxicity in Model Systems (e.g., Microtubule Disruption)

Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent derived from the natural product dolastatin 10. medchemexpress.com Its mechanism of cytotoxicity is well-characterized and involves the disruption of the microtubule network within cancer cells. mdpi.com

MMAE exerts its effect by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. medchemexpress.com The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing the cells from progressing through mitosis. mdpi.com Ultimately, this sustained mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.

The high potency of MMAE is a key attribute for its use in ADCs. It allows for a powerful cytotoxic effect to be delivered specifically to cancer cells, minimizing damage to healthy tissues. nih.gov The release of MMAE inside the target cell ensures that its cytotoxic activity is localized to the tumor site.

Influence of Linker Design and Spatial Orientation on Payload Release Efficiency

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG2 unit, can improve the pharmacokinetic properties of the ADC. aacrjournals.org PEGylation can increase the solubility and stability of the conjugate and potentially reduce its immunogenicity. The length of the PEG chain can also impact the accessibility of the cleavage site to lysosomal enzymes, thereby influencing the rate of payload release. aacrjournals.org

The spatial orientation of the payload relative to the antibody, which is influenced by the conjugation site on the antibody, can also affect payload release efficiency. nih.gov Studies have shown that the rate of enzymatic cleavage can vary depending on the location of the linker-payload on the antibody. researchgate.netnih.gov However, other research suggests that for vc-MMAE based ADCs, the drug release rate is largely independent of the conjugation location, as the cleavage sites tend to be sufficiently exposed for enzymatic access. researchgate.netnih.gov The use of site-specific conjugation technologies, often facilitated by components like the DBCO group, aims to produce more homogeneous ADCs with predictable properties and optimized performance. alphathera.com

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Despite its availability as a commercial product for research, detailed preclinical studies on the chemical compound this compound are not present in the currently accessible scientific literature. This linker-drug combination, which features a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a cleavable dipeptide linker, and a dual payload of the potent cytotoxic agent monomethyl auristatin E (MMAE), is designed for the development of antibody-drug conjugates (ADCs). However, specific in vitro and in vivo data necessary to construct a comprehensive preclinical profile—as outlined in the requested article structure—are not available in published research.

The fundamental components of this compound suggest a mechanism of action consistent with other advanced ADC technologies. The MMAE payload is a well-characterized inhibitor of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. The valine-citrulline (VC) linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as cathepsin B, upon internalization of the ADC into target cells. The DBCO group facilitates a copper-free "click chemistry" reaction, allowing for site-specific conjugation to an antibody, a key feature in the development of homogeneous and well-defined ADCs.

While extensive research exists for ADCs utilizing vc-MMAE and for the application of DBCO in bioorthogonal chemistry, the specific preclinical data for an ADC constructed with the this compound linker remains elusive. This includes the absence of published studies detailing its half-maximal inhibitory concentration (IC50) in various cell lines, analyses of cell cycle arrest and apoptosis induction, identification of pharmacodynamic markers, and evaluation of tumor regression in animal models. Furthermore, specific applications of this compound in preclinical imaging and drug delivery systems, which would leverage its bioorthogonal properties, have not been documented in the scientific literature.

Consequently, a detailed article focusing solely on the preclinical research applications and efficacy studies of this compound and its analogues, as per the requested outline, cannot be generated at this time due to the lack of available data. The scientific community awaits the publication of such studies to fully understand the preclinical profile and potential of this specific ADC linker-drug combination.

Pre Clinical Research Applications and Efficacy Studies of Dbco Peg2 Vc Pab Mmae 2 and Analogues

Bioorthogonal Conjugation Applications in Pre-clinical Imaging and Drug Delivery Systems

In Situ Labeling and Tracing of Conjugates in Biological Systems

The use of bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has enabled advanced methodologies for the in situ labeling and tracing of biological molecules. The dibenzocyclooctyne (DBCO) group, a component of Dbco-(peg2-VC-pab-mmae)2, is central to these applications. It allows for covalent labeling of azide-modified targets within a biological environment without the need for a copper catalyst, which can be toxic to living systems.

This approach has been pivotal in the development of pre-targeted delivery systems. In such systems, a targeting moiety, like an antibody modified with an azide (B81097) group, is administered first. After it has localized to the target tissue and unbound antibody has cleared from circulation, the DBCO-containing therapeutic agent is administered. This agent then "clicks" onto the azide-modified antibody at the target site. This strategy enhances the therapeutic window by maximizing the concentration of the cytotoxic payload at the tumor and minimizing systemic exposure.

A key application of this in situ labeling is in the real-time imaging and tracking of antibody-drug conjugates (ADCs). By incorporating a fluorescent dye or a radionuclide onto the DBCO-containing molecule, researchers can visualize the distribution and accumulation of the conjugate within cellular systems or whole organisms. For instance, a site-specifically dual-labeled trastuzumab conjugate was developed for simultaneous therapy and immuno-positron emission tomography (immunoPET) nih.gov. This construct included both the monomethyl auristatin E (MMAE) toxin and a radionuclide, allowing for non-invasive imaging of the ADC's localization to HER2-expressing tumors nih.gov.

The modularity of this chemoenzymatic and click chemistry approach allows for the combination of different targeting molecules, toxins, and imaging agents, providing a versatile platform for preclinical research nih.gov.

Development of Targeted Delivery Platforms Utilizing DBCO Click Chemistry

The development of targeted drug delivery platforms is a cornerstone of modern cancer therapy, aiming to increase the efficacy of cytotoxic agents while reducing off-target toxicity. The unique features of this compound and its analogues make them highly suitable for these platforms. The DBCO group facilitates a highly efficient and specific conjugation to azide-modified targeting vectors, such as monoclonal antibodies or other proteins, via click chemistry nih.gov.

One innovative approach involves the creation of chemically self-assembled nanorings (CSANs) for the targeted delivery of MMAE acs.org. In this system, an anti-epidermal growth factor receptor (EGFR) protein was modified with an azide-containing farnesyl analog. Subsequently, a DBCO-PEG4-VC-PAB-MMAE reagent was conjugated to this protein via copper-free click chemistry. These protein-drug conjugates were then assembled into octavalent nanorings. This multivalent display of the targeting protein enhances binding to EGFR-expressing tumor cells, leading to efficient internalization acs.org.

Preclinical studies have demonstrated the potency of such targeted delivery platforms. The MMAE-loaded anti-EGFR CSANs showed significantly higher cytotoxicity against EGFR-positive cancer cells compared to non-targeting prodrugs. This enhanced effect was dependent on the level of EGFR expression on the cancer cells acs.org. Once internalized, the valine-citrulline (VC) linker is designed to be cleaved by intracellular enzymes like cathepsin B, releasing the potent MMAE payload to inhibit tubulin polymerization and induce cell death acs.org.

The in vivo antitumor activity of an ADC created with this chemo-enzymatic approach has been demonstrated in preclinical models. The resulting ADC, targeting the CD20 antigen, showed potent antitumor effects in animal models of lymphoma nih.gov. These findings underscore the utility of DBCO-MMAE conjugates in constructing advanced, targeted anti-cancer therapies.

Interactive Data Table: In Vitro Cytotoxicity of MMAE-loaded Anti-EGFR CSANs

This table summarizes the enhanced cytotoxicity of MMAE-loaded anti-EGFR nanorings in EGFR-expressing cancer cells.

Cell LineEGFR ExpressionTreatmentIC50 (nM)
HCT116HighAnti-EGFR-MMAE CSANs2.5
HCT116HighNon-targeting MMAE>1000
MDA-MB-231MediumAnti-EGFR-MMAE CSANs15
MDA-MB-231MediumNon-targeting MMAE>1000
A549LowAnti-EGFR-MMAE CSANs50
A549LowNon-targeting MMAE>1000

Interactive Data Table: In Vivo Tumor Growth Inhibition by a Dual-Labeled Trastuzumab-MMAE Conjugate

This table presents the dose-dependent therapeutic efficacy of a site-specifically labeled trastuzumab-MMAE conjugate in a murine model of HER2-expressing breast cancer nih.gov.

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
DFO:MMAE-trastuzumab10>90
DFO:MMAE-trastuzumab565
Saline ControlN/A0

Design Principles and Structure Activity Relationship Sar of Dbco Peg2 Vc Pab Mmae 2 Analogues

Impact of DBCO Moiety Modifications on Bioconjugation Efficiency and Specificity

The dibenzocyclooctyne (DBCO) moiety is central to the construction of the conjugate, enabling copper-free "click chemistry" for site-specific attachment to an azide-modified antibody. This bioorthogonal reaction is highly specific and occurs under physiological conditions, preserving the antibody's integrity. nih.gov However, the inherent hydrophobicity of the DBCO core presents a significant challenge. nih.gov An increased number of hydrophobic DBCO molecules on an antibody can reduce its solubility, leading to aggregation and precipitation, which complicates manufacturing and can impact in vivo performance. nih.govnih.gov

To counteract this, modifications often involve the incorporation of hydrophilic linkers directly to the DBCO core. Research has shown that using derivatives like DBCO-PEG4-NHS or DBCO-PEG5-NHS esters for conjugation significantly improves the water solubility of the reactive moiety. nih.govlifetein.com This PEGylation not only mitigates aggregation but also creates a spacer arm that can reduce steric hindrance, potentially improving the efficiency of the click reaction between the large antibody and the linker-payload complex. lifetein.com Studies comparing different DBCO-crosslinker derivatives found that more hydrophilic versions, such as DBCO-PEG4-NHS, resulted in higher conjugation yields, especially at higher molar ratios of DBCO to the antibody, compared to more hydrophobic variants which led to precipitation. nih.gov

Table 1: Impact of DBCO Moiety Modifications on Conjugation

Modification Key Characteristic Impact on Bioconjugation Reference
Native DBCO Hydrophobic Can reduce antibody solubility and lead to aggregation, lowering reaction yield. nih.gov
DBCO-PEG4-NHS Increased Hydrophilicity Improves solubility, reduces aggregation, and leads to higher conjugation yields at increased molar ratios. nih.gov
DBCO-PEG5-NHS Increased Hydrophilicity & Flexibility Improves water solubility and introduces a spacer to reduce steric effects between the antibody and payload. lifetein.com

Role of PEG Linker Length and Composition in Conjugate Performance

The length and composition of the PEG chain are critical design parameters.

Length: Studies have demonstrated a clear relationship between PEG length and ADC pharmacokinetics. For ADCs with a high drug-to-antibody ratio (DAR), conjugates with PEG chains of 8 units or more displayed significantly lower clearance rates and PK profiles approaching that of the unconjugated antibody. aacrjournals.org Conversely, ADCs with shorter PEGs (or no PEG) were cleared much more rapidly. aacrjournals.org This suggests that a sufficient PEG length is necessary to effectively mask the payload and prevent rapid uptake by clearance organs.

Composition: The use of monodisperse PEGs , which have a precise and uniform molecular weight, is favored over polydisperse PEGs . broadpharm.com Monodisperse PEGs ensure the production of a homogeneous ADC product, which simplifies analytical characterization and is beneficial for regulatory approval. slideshare.net Polydisperse PEGs, with their statistical distribution of chain lengths, can lead to heterogeneous ADC populations with varied PK/PD profiles.

Configuration: The architectural placement of the PEG unit also matters. Research comparing linear versus pendant PEG configurations has shown that the design of the drug-linker can significantly impact ADC stability and clearance. researchgate.net Amide-coupled ADCs with two pendant 12-unit PEG chains showed slower clearance rates compared to those with a conventional linear 24-unit PEG. researchgate.net

For the specific Dbco-(peg2-VC-pab-mmae)2, the relatively short PEG2 linker offers a degree of hydrophilicity, but SAR studies on analogues would likely explore longer chains (e.g., PEG8, PEG12, PEG24) to further optimize the balance between solubility, stability, and in vivo performance. nih.govaacrjournals.org

Engineering of Protease-Cleavable Linkers for Optimized Release Kinetics

The valine-citrulline (Val-Cit or VC) dipeptide is a well-established protease-cleavable linker, designed for selective cleavage by lysosomal enzymes like cathepsin B, which are often upregulated in tumor cells. nih.govtcichemicals.com This enzymatic specificity ensures that the cytotoxic payload remains attached to the antibody in the systemic circulation, minimizing off-target toxicity, and is efficiently released following internalization into the target cancer cell. iris-biotech.denih.gov

The design of this linker is critical for ADC efficacy. The VC sequence was identified from screens as having an optimal balance of high plasma stability and efficient enzymatic cleavage. nih.govmdpi.com However, the field continues to engineer this motif to further refine its properties:

Alternative Dipeptides: The valine-alanine (Val-Ala) dipeptide has been explored as an alternative to Val-Cit. nih.govcreative-biolabs.com Val-Ala exhibits lower hydrophobicity, which can be advantageous for reducing aggregation in ADCs with high DAR or particularly lipophilic payloads. creative-biolabs.com While highly stable in plasma, the Val-Ala linker was found to be cleaved by cathepsin B at approximately half the rate of the Val-Cit linker in an isolated enzyme assay. iris-biotech.de In studies with non-internalizing antibodies, both Val-Ala and Val-Cit linkers performed better than Val-Lys and Val-Arg analogues. nih.gov

Improving Specificity: The standard Val-Cit linker can be sensitive to a variety of cathepsins (B, K, L), not all of which are exclusively overexpressed in tumors, potentially leading to off-target cleavage. nih.gov To enhance specificity for cathepsin B, novel structures have been designed, such as replacing valine with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety. Drug release from cBu-Cit linkers was inhibited by over 75% by a cathepsin B inhibitor, whereas the Val-Cit linker was largely resistant to single-protease inhibitors, suggesting the cBu-Cit motif has greater dependence on cathepsin B. nih.gov

Stability in Preclinical Models: A notable challenge is that the Val-Cit linker can be prematurely cleaved by the mouse carboxylesterase 1C (Ces1C) enzyme, complicating the translation of preclinical data. nih.govencyclopedia.pub This has spurred the development of linkers with improved stability in rodent models or the use of Ces1C-knockout mice for more predictive studies. nih.gov

Table 2: Comparison of Protease-Cleavable Dipeptide Linkers

Linker Dipeptide Relative Cleavage Rate (Cathepsin B) Key Characteristics Reference
Valine-Citrulline (Val-Cit) Standard (100%) Widely used, good plasma stability, efficient cleavage. Can be cleaved by multiple cathepsins. iris-biotech.denih.gov
Valine-Alanine (Val-Ala) ~50% of Val-Cit Lower hydrophobicity (reduces aggregation), stable in plasma. iris-biotech.de
Valine-Lysine (Val-Lys) Slower than Val-Cit Less effective in some models compared to Val-Cit and Val-Ala. nih.gov
Valine-Arginine (Val-Arg) Slower than Val-Cit Less effective in some models compared to Val-Cit and Val-Ala. nih.gov

Modulation of Self-Immolative Spacers for Controlled Payload Release

Following the enzymatic cleavage of the VC dipeptide, a self-immolative spacer is required to ensure the complete and "traceless" release of the payload in its active form. The p-aminobenzyl carbamate (B1207046) (PABC) system is the gold standard and is employed in numerous approved ADCs. mdpi.comsigutlabs.com

The mechanism is a well-orchestrated electronic cascade. mdpi.com Once cathepsin B cleaves the amide bond between citrulline and the PABC's amino group, the resulting free aniline (B41778) is electronically unstable. tcichemicals.com It triggers a spontaneous 1,6-elimination reaction, which expels the MMAE payload and releases carbon dioxide. mdpi.com This process is crucial because attaching the payload directly to the dipeptide can sterically hinder the enzyme and lead to inefficient cleavage and release. encyclopedia.pub

While the PABC spacer is highly reliable, its release kinetics can be modulated through structural modifications to the aromatic ring or the benzylic position. encyclopedia.pubresearchgate.net Introducing electron-donating or electron-withdrawing groups can, in principle, alter the rate of the 1,6-elimination, thereby tuning how quickly the payload is liberated after the initial enzymatic trigger. However, the classic, unsubstituted PABC remains the most widely used due to its predictable and efficient release profile. sigutlabs.com The primary goal of a self-immolative linker is controlled, clean, and complete breakdown with no toxic side-products, a standard that PABC meets effectively. sigutlabs.com

Effects of Payload Loading (e.g., bis- vs. mono-conjugates) on Activity and Distribution in Research Models

The number of payload molecules per antibody, known as the drug-to-antibody ratio (DAR), is a critical parameter that significantly influences the efficacy, toxicity, and pharmacokinetics of an ADC. nih.gov The term "bis-conjugate" in the context of this compound refers to the two MMAE molecules attached to the central DBCO linker, which is then conjugated to the antibody. This design inherently aims for a higher localized payload concentration per binding event.

Activity: In vitro, increasing the DAR consistently leads to higher potency. acs.org An ADC with a higher payload load can deliver more cytotoxic molecules per internalization event, which is particularly important for targeting tumor cells with low antigen expression. vectorlabs.comnih.gov

Therapeutic Index: The optimal DAR represents a balance between efficacy and safety. While a high DAR enhances cell-killing power, it can also increase off-target toxicity due to faster clearance and payload deconjugation. adcreview.com For maytansinoid-based ADCs, a DAR between 2 and 6 was found to have a better therapeutic index than conjugates with a DAR of ~9-10. acs.org For auristatin-based ADCs, higher DARs of 8 have been successfully developed, but this often requires the use of hydrophilic linkers (like those with longer PEG chains) to mitigate the negative impacts of high payload hydrophobicity. nih.govaacrjournals.org

The design of this compound as a bis-MMAE conjugate is a deliberate strategy to achieve a high local drug concentration. The structure-activity relationship for its analogues would involve comparing it to mono-MMAE conjugates to precisely quantify the trade-offs between the increased in vitro potency of the bis-conjugate and its potential for faster in vivo clearance and altered biodistribution.

Rational Design Approaches for Next-Generation Dbco-Based Conjugates

The development of next-generation ADCs is moving from empirical screening towards a more rational, structure-guided design process. biointron.com This is enabled by a deeper understanding of SAR principles and the advent of advanced computational tools.

Computational Modeling: Molecular modeling, physics-based simulations, and AI-driven platforms are increasingly used to predict how modifications to the linker or payload will affect ADC properties. biointron.comnih.govcomputabio.com These in silico methods can model linker flexibility, predict enzymatic cleavage kinetics, assess the impact of payload hydrophobicity on aggregation, and identify optimal conjugation sites, thereby reducing the need for extensive and costly wet-lab iterations. biointron.comnih.govitn.pt

Linker Optimization: Future designs will focus on creating linker systems with more finely tuned release mechanisms. This includes developing novel cleavable motifs that respond to tumor-specific enzymes beyond cathepsins, such as sulfatases or β-galactosidases, to improve tumor selectivity. nih.gov Another innovative strategy is the "exolinker" concept, which repositions the cleavable peptide to an external position on the PABC spacer. chemexpress.com This design can bring the payload closer to the antibody, enhancing shielding, improving hydrophilicity, and allowing for higher stable DARs. chemexpress.com

Balancing Stability and Release: The ultimate goal is to achieve a perfect balance between linker stability in circulation and efficient payload release in the tumor. biochempeg.com This involves an iterative process of designing, synthesizing, and testing analogues with varied components—different DBCO modifications, PEG lengths, cleavable peptides, and self-immolative spacers—to systematically optimize the ADC's therapeutic index. biochempeg.com

For Dbco-based conjugates, rational design would involve creating a library of analogues where each component is systematically varied to build a comprehensive SAR dataset, guiding the selection of a clinical candidate with the best possible combination of stability, targeted potency, and safety.

Theoretical Frameworks and Computational Studies in Conjugate Design

Molecular Modeling and Dynamics Simulations for Conjugate Conformation and Interactions

The structure of an ADC is complex, comprising a large monoclonal antibody (mAb), the linker, and the cytotoxic payload. nih.gov MD simulations can model the entire ADC, or its constituent Fab and Fc fragments, to understand its conformational variability. nih.gov The covalent attachment of the Dbco-(peg2-VC-pab-mmae)2 linker-drug can influence the motion of the Fab domains relative to the Fc domain, which is a key aspect of the antibody's biological function. nih.gov

Simulations focus on several key aspects of the this compound structure:

PEG Linker Flexibility : The two polyethylene (B3416737) glycol (PEG) units (peg2) are incorporated to enhance hydrophilicity and modulate pharmacokinetic properties. youtube.com MD simulations can model the flexibility and conformational ensemble of these PEG chains, determining the degree of spatial separation they provide between the antibody surface and the two MMAE payloads. nih.govnih.gov This spacing can be crucial for minimizing interference with antigen binding and reducing aggregation.

Payload Interactions : Each of the two MMAE payloads is hydrophobic, which can create aggregation-prone hotspots on the antibody surface. Modeling can identify which amino acid residues on the antibody surface are in proximity to the MMAE warheads. nih.gov This information is vital for predicting the conjugate's propensity to aggregate and for guiding protein engineering efforts to improve stability. nih.gov

DBCO Group Accessibility : The dibenzocyclooctyne (DBCO) group is designed for a specific bioorthogonal reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with an azide-modified antibody. mdpi.comlumiprobe.com Molecular modeling can assess the accessibility of the DBCO group, ensuring it is sufficiently exposed to react efficiently with the antibody's engineered conjugation site without being sterically hindered by the bulky MMAE payloads or the PEG chains.

Table 1: Application of Molecular Modeling Techniques to this compound Design
Computational TechniqueComponent AnalyzedObjective and RationalePredicted Outcome
Molecular Dynamics (MD) SimulationFull Conjugate (Antibody + Linker-Drug)To simulate the dynamic movement and conformational changes of the entire ADC over time. nih.govOverall stability, flexibility of Fab arms, potential for aggregation.
Conformational AnalysisPEG2 SpacersTo determine the range of motion and spatial distribution of the PEG chains. nih.govEffective hydrodynamic radius, linker flexibility, and influence on solubility.
Protein-Ligand DockingMMAE Payloads and Antibody SurfaceTo identify potential non-covalent binding pockets for the MMAE payloads on the antibody surface. nih.govIdentification of hydrophobic patches that may lead to aggregation or impact stability.
Solvent Accessible Surface Area (SASA) CalculationDBCO Group and Val-Cit MoietyTo ensure the reactive DBCO group and the enzymatically cleavable Val-Cit motif are accessible. researchgate.netPrediction of conjugation efficiency and susceptibility to enzymatic cleavage.

Quantum Mechanical Calculations for Understanding Linker Cleavage Energetics

The efficacy of an ADC featuring a cleavable linker like this compound depends on its ability to remain stable in systemic circulation and then efficiently release its payload inside the target cancer cell. The linker's cleavage mechanism involves a two-step process: an initial enzymatic cleavage followed by a spontaneous chemical rearrangement. Quantum mechanical (QM) calculations are employed to investigate the energetics of these bond-breaking and bond-forming events, particularly for the spontaneous self-immolation step that is purely chemical in nature.

The release of the two MMAE molecules is initiated by the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide. This sequence is a known substrate for lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment. nih.govbldpharm.comaacrjournals.orgtcichemicals.com Once the antibody-drug conjugate is internalized into a cancer cell's lysosome, Cathepsin B hydrolyzes the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. iris-biotech.de

This cleavage unmasks a free aniline (B41778) moiety on the PABC group, triggering the critical self-immolation step. mdpi.comunimi.it The PABC spacer is designed to undergo a rapid, spontaneous 1,6-elimination reaction. unimi.itnih.gov This electronic cascade results in the fragmentation of the spacer, releasing the MMAE payload, carbon dioxide, and an azaquinone methide byproduct. unimi.itresearchgate.net

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the transition states of this self-immolation reaction. researchgate.net These calculations can determine the kinetic barrier, or activation energy, of the 1,6-elimination. A lower activation energy corresponds to a faster and more efficient release of the MMAE payload once the Val-Cit trigger has been cleaved. researchgate.net By computationally analyzing how different substituents on the aromatic ring of the PABC spacer affect this energy barrier, linker design can be optimized for rapid and irreversible payload release, a critical factor for maximizing cytotoxicity within the target cell. nih.gov

Table 2: Energetic Analysis of the VC-PAB Linker Cleavage Mechanism
StepProcessDescriptionRole of Quantum Mechanics (QM)
1Enzymatic CleavageCathepsin B in the lysosome recognizes and hydrolyzes the Val-Cit dipeptide, exposing the PABC spacer. tcichemicals.comQM can be used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models to simulate the enzymatic reaction mechanism and substrate binding, but is more central to Step 2.
2Self-ImmolationThe unmasked aniline on the PABC spacer initiates a spontaneous 1,6-elimination reaction. iris-biotech.deunimi.itCalculates the activation energy and reaction pathway for the 1,6-elimination, confirming a low kinetic barrier for rapid, spontaneous payload release. researchgate.net
3Payload ReleaseThe PABC spacer fragments, releasing the active MMAE drug, CO2, and a byproduct. unimi.itConfirms the thermodynamic favorability (energetic downhill) of the final fragmentation products.

Predictive Algorithms for Optimizing Conjugate Stability and Release Profiles

The therapeutic index of an ADC is determined by the delicate balance between its stability in circulation and the efficiency of its payload release at the tumor site. mdpi.com Predictive algorithms, particularly those based on machine learning (ML) and artificial intelligence (AI), are becoming essential tools for optimizing these characteristics. mdpi.comnews-medical.net These models can analyze vast datasets of existing ADCs to identify the key molecular features that govern stability and release kinetics. nih.gov

For this compound, predictive algorithms can be trained to forecast its performance based on a set of input parameters or "features." These features describe the chemical and structural properties of the conjugate's components. The goal is to build a model that can accurately predict output profiles, such as plasma stability and the rate of MMAE release in a lysosomal environment.

Key input features for a predictive model of this compound would include:

Linker Chemistry : The model would encode the properties of the Val-Cit-PABC system, recognizing it as an enzymatically cleavable linker with a self-immolative component. acs.org The presence of the hydrophilic PEG2 spacers would also be a critical input, as this influences solubility and can shield the linker from premature degradation. youtube.com

Conjugation Site : While the DBCO group allows for site-specific conjugation, the location of the corresponding azide (B81097) on the antibody can impact linker stability and accessibility to enzymes. The algorithm would consider the structural environment of the conjugation site.

Drug-to-Antibody Ratio (DAR) : In this case, the linker design implies a DAR of 2 (one linker with two MMAE molecules). The model would assess how this specific loading affects the conjugate's pharmacokinetic profile.

By processing these inputs, the algorithm can predict the conjugate's behavior, helping researchers to refine the design for an optimal therapeutic window. For example, the model might predict that altering the length of the PEG spacer could improve plasma stability without significantly compromising the rate of enzymatic cleavage. mdpi.comacs.org

Table 3: Predictive Algorithm Framework for ADC Optimization
Input Features (Molecular Descriptors)Predicted Output ProfilesRationale for Optimization
Linker Type (e.g., VC-PAB, enzymatically cleavable)Plasma Stability (Half-life in circulation)Ensure the ADC remains intact until it reaches the target tumor site, minimizing off-target toxicity. mdpi.com
Linker Length & Hydrophilicity (e.g., PEG2 units)Payload Release Rate (Kinetics in lysosome)Achieve rapid and complete payload release inside the cancer cell to maximize cytotoxic effect. mdpi.com
Payload Hydrophobicity (e.g., MMAE)Aggregation PropensityReduce the risk of the ADC aggregating, which can compromise efficacy and increase immunogenicity.
Conjugation Site EnvironmentTherapeutic Index (Ratio of efficacy to toxicity)Balance potent on-target activity with minimal systemic side effects for a better overall treatment profile. acs.org

In Silico Screening of Potential Bioconjugation Partners and Analogues

In silico screening uses computational methods to rapidly evaluate large virtual libraries of molecules to identify promising candidates for further development. This approach is highly valuable for optimizing ADCs by exploring different antibodies for conjugation or by assessing modified versions (analogues) of the payload.

For the this compound drug-linker, two primary screening campaigns can be envisioned:

Screening for Optimal Bioconjugation Partners : The this compound is designed to be conjugated to a monoclonal antibody that has been engineered to contain an azide group. The efficiency of the "click chemistry" reaction between the DBCO on the linker and the azide on the antibody is paramount. lumiprobe.comnih.gov An in silico workflow can be used to screen a panel of potential antibody partners or different azide incorporation sites on the same antibody. The screening process would involve:

Modeling the three-dimensional structure of each azide-modified antibody.

Computationally assessing the solvent accessibility and steric environment of the azide group.

Prioritizing candidates where the azide is readily accessible for reaction with the bulky DBCO-linker, ensuring a high-yield, specific conjugation reaction. mdpi.com

Screening for Payload Analogues : While MMAE is a potent and clinically validated payload, there is always interest in developing next-generation ADCs with improved properties. nih.govjst.go.jp In silico screening can be used to evaluate a virtual library of MMAE analogues. In this process, the MMAE structure in the this compound model is computationally replaced with various analogues. Each resulting virtual conjugate is then evaluated for key properties such as:

Predicted Potency : Using Quantitative Structure-Activity Relationship (QSAR) models to predict how structural changes to MMAE affect its tubulin-inhibiting activity.

Linker Compatibility : Ensuring the analogue's attachment point is chemically compatible with the PABC self-immolative spacer.

This computational pre-screening allows researchers to focus experimental efforts on a smaller, more promising set of candidates, saving significant time and resources.

Table 4: In Silico Screening Workflow for this compound
Screening TargetVirtual LibraryScreening ParametersGoal of Screening
Bioconjugation PartnerAzide-modified antibodies or different azide sites on one antibody.Azide solvent accessibility, steric hindrance, local electrostatic environment.Identify antibody partners/sites that allow for the most efficient and stable conjugation via SPAAC reaction. mdpi.comnanopartz.com
Payload AnalogueDerivatives of MMAE with modified functional groups.Predicted cytotoxicity (QSAR), hydrophobicity, molecular weight, cell permeability.Discover novel payloads with an improved efficacy/toxicity profile or better physicochemical properties (e.g., lower aggregation risk). jst.go.jp

Q & A

Basic Research Questions

Q. What are the key structural components of DBCO-(PEG2-VC-PAB-MMAE)2, and how do they contribute to its function in antibody-drug conjugates (ADCs)?

  • Answer : The compound consists of:

  • DBCO : Enables copper-free click chemistry conjugation to azide-functionalized antibodies or targeting molecules .
  • PEG2 : Enhances water solubility and reduces aggregation, improving biocompatibility .
  • VC-PAB linker : A protease-cleavable linker (Valine-Citrulline-p-aminobenzylcarbamate) designed for selective payload release in tumor microenvironments via cathepsin B activity .
  • MMAE : A cytotoxic tubulin inhibitor that disrupts microtubule dynamics, inducing apoptosis in target cells .
    • Methodological Note : Structural validation requires techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm component integration and purity (>95%) .

Q. What are the recommended protocols for conjugating this compound to antibodies?

  • Answer :

Azide-Antibody Preparation : Introduce azide groups to antibodies using reagents like NHS-azide.

Click Chemistry Reaction : Mix this compound with azide-modified antibodies at a 1:3 molar ratio in PBS (pH 7.4) for 2–4 hours at 25°C.

Purification : Use size-exclusion chromatography or dialysis to remove unreacted components .

  • Critical Parameters : Optimize reaction time, pH, and molar ratios to achieve a drug-to-antibody ratio (DAR) of 2–4, as higher DARs may compromise antibody stability .

Q. How should this compound be stored to ensure stability, and what factors accelerate degradation?

  • Answer :

  • Storage : Lyophilized powder should be stored at -20°C in a desiccated environment. Reconstituted solutions (e.g., in DMSO) are stable for ≤6 months at -80°C .
  • Degradation Factors : Exposure to light, repeated freeze-thaw cycles, or pH >8.0 can hydrolyze the VC-PAB linker or oxidize DBCO .
    • Validation : Monitor stability via HPLC to detect free MMAE or linker cleavage .

Advanced Research Questions

Q. How can researchers optimize the drug-to-antibody ratio (DAR) when synthesizing ADCs with this compound?

  • Answer :

  • Step 1 : Titrate the molar excess of this compound relative to azide-antibody (e.g., 3:1 to 6:1) and analyze DAR using hydrophobic interaction chromatography (HIC) .
  • Step 2 : Adjust reaction time (1–6 hours) and temperature (4–37°C) to balance conjugation efficiency and antibody denaturation .
  • Step 3 : Use site-specific conjugation (e.g., engineered cysteines) to reduce heterogeneity and improve batch reproducibility .

Q. What experimental approaches are effective in resolving contradictions between in vitro and in vivo cytotoxicity data for ADCs using this compound?

  • Answer :

  • Hypothesis Testing :

Linker Stability : Compare linker cleavage rates in cell culture vs. murine plasma using LC-MS to quantify free MMAE .

Tumor Penetration : Use fluorescence-labeled ADCs and intravital microscopy to assess tissue distribution in xenograft models .

Metabolic Differences : Profile cathepsin B activity in tumor vs. normal tissues via immunohistochemistry .

  • Framework : Apply the PCC (Population, Concept, Context) model to structure experiments (e.g., "How does tumor microenvironment pH affect VC-PAB cleavage in Patient-Derived Xenografts?") .

Q. How can the release kinetics of MMAE from this compound be quantitatively modeled in heterogeneous tumor environments?

  • Answer :

  • In Silico Modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models incorporating variables like tumor pH, protease concentration, and vascular permeability .
  • In Vivo Validation :

Administer ADCs to murine models and collect tumor biopsies at timed intervals.

Quantify MMAE via LC-MS/MS and correlate with tumor regression data .

  • Controlled Variables : Maintain consistent tumor volume, animal weight, and ADC dosing across cohorts to reduce confounding .

Methodological Guidelines

  • Data Contradiction Analysis : Use triangulation (e.g., combining MS, in vivo imaging, and cytotoxicity assays) to validate findings .
  • Experimental Design : Align with frameworks like PICO (Population: cancer cell lines; Intervention: ADC concentration; Comparator: unconjugated MMAE; Outcome: IC50) to ensure reproducibility .
  • Literature Review : Prioritize peer-reviewed studies on ADC linker technologies (e.g., protease-cleavable vs. non-cleavable) to contextualize this compound’s advantages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.